molecular formula C7H18NO2P B1668497 (3-Aminopropyl)(n-butyl)phosphinic acid CAS No. 123690-78-8

(3-Aminopropyl)(n-butyl)phosphinic acid

Cat. No. B1668497
M. Wt: 179.2 g/mol
InChI Key: ONNMDRQRSGKZCN-UHFFFAOYSA-N
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Description

“(3-Aminopropyl)(n-butyl)phosphinic acid” is a compound that is not naturally occurring and is only found in individuals exposed to this compound or its derivatives . It is part of the human exposome, which can be defined as the collection of all the exposures of an individual in a lifetime . This compound belongs to the class of organic compounds known as organophosphorus compounds .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “(3-Aminopropyl)(n-butyl)phosphinic acid” are not provided in the search results. For detailed information about its melting point, boiling point, density, and other physical and chemical properties, it would be best to refer to a specialized chemical database or resource .

Scientific Research Applications

GABAB Receptor Antagonist

(3-Aminopropyl)(n-butyl)phosphinic acid, also known as CGP36742, has been studied for its role as a GABAB receptor antagonist. It was found to improve learned helplessness in rats, suggesting potential antidepressant properties (Nakagawa, Sasaki, & Takashima, 1999). Another study highlighted its potency as a GABAC receptor antagonist, with an IC50 value of 62 μM, indicating its potential influence on neurotransmitter systems (Chebib, Vandenberg, Froestl, & Johnston, 1997).

Pharmacokinetics and Therapeutic Value

Research on CGP36742's pharmacokinetics revealed its potential therapeutic value, particularly in conditions like Alzheimer's disease. The study also developed a method to determine the concentration of CGP36742 in various tissues after administration (Steulet, Mobius, Mickel, Stocklin, & Waldmeier, 1996).

Synthesis and Properties

Studies on synthetic routes to phosphinic acid compounds, like bis(3-aminophenyl) phosphinic acid, provide insights into the chemical synthesis and properties of these compounds, which are crucial for understanding their potential applications (Tcarkova, Artyushin, & Bondarenko, 2016).

Potential Insecticidal Properties

Research on 3-Aminopropyl(methyl)phosphinic acid, a similar compound, showed insecticidal properties and its effect on neurotransmitter release in insects, hinting at the broader biological applications of phosphinic acid derivatives (Fukunaga, Hasegawa, Ogawa, Matsuno, Imamura, & Ozoe, 1999).

Future Directions

“(3-Aminopropyl)(n-butyl)phosphinic acid” has been used in trials studying the treatment of seizures and metabolic disease . It is part of a class of phosphinic acid GABA B agonists, which also includes SKF-97,541 . Its therapeutic potential for various CNS and peripheral disorders is highlighted, suggesting that it may have future applications in these areas .

properties

IUPAC Name

3-aminopropyl(butyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO2P/c1-2-3-6-11(9,10)7-4-5-8/h2-8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNMDRQRSGKZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=O)(CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154063
Record name (3-aminopropyl)(n-butyl)phosphinic acid
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Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SGS742 blocks the late inhibitory postsynaptic potential and the paired-pulse inhibition of population spikes recorded from CA1 pyramidal neurons of the hippocampus of rats in vitro and in vivo. SGS742 significantly enhances the release of glutamate, aspartate, glycine and somatostatin in vivo. Chronic administration of SGS742 causes an up-regulation of GABA(B) receptors in the frontal cortex of rats. Single doses cause a significant enhancement of the mRNA and protein levels of NGF and BDNF in the cortex and hippocampus of rats.
Record name SGS-742
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Product Name

(3-Aminopropyl)(n-butyl)phosphinic acid

CAS RN

123690-78-8
Record name (3-Aminopropyl)(n-butyl)phosphinic acid
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Record name (3-Aminopropyl)(n-butyl)phosphinic acid
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Record name SGS-742
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05010
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Record name (3-aminopropyl)(n-butyl)phosphinic acid
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Record name 123690-78-8
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Record name SGS-742
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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